1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that features a unique structure comprising multiple functional groups
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-17-13(14-15-16-17)22-9-12(19)18-5-4-11(21-8-6-18)10-3-2-7-20-10/h2-3,7,11H,4-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWAGXOPMWFGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can be achieved through a multi-step organic synthesis process. This typically involves:
Starting with the formation of the furan-2-yl and thiazepane rings separately.
The integration of the thiazepane ring with the furan structure using suitable reagents under controlled conditions.
Introduction of the ethanone moiety via nucleophilic substitution, facilitated by basic or acidic catalysts.
Industrial Production Methods: : Industrial synthesis often leverages large-scale reactors and optimized conditions for higher yield and purity. Methods such as continuous flow synthesis might be employed to ensure consistent production quality and efficiency. The use of high-pressure, high-temperature reactors can enhance the reaction rate and product yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is versatile in its chemical reactivity, engaging in various types of reactions such as:
Oxidation: : Leading to the formation of more oxidized derivatives.
Reduction: : Producing more reduced forms with potential different bioactivities.
Nucleophilic Substitution: : Particularly at positions with electron-withdrawing groups, resulting in substituted analogs.
Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary but generally include controlled temperatures, pressures, and pH levels to optimize yields and selectivity.
Major Products Formed: : The major products depend on the specific reactions and conditions employed. They can include oxidized or reduced variants, as well as various substituted analogs, each with potentially distinct properties and applications.
Scientific Research Applications
Chemistry: : In chemistry, this compound is studied for its ability to undergo multiple transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Biology: : Its bioactive potential is investigated in various biological assays, including enzyme inhibition and receptor binding studies. The presence of furan and tetrazole rings often contributes to significant biological activity.
Medicine: : 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : In industrial applications, this compound is evaluated for its utility in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone exerts its effects involves interactions with various molecular targets. These include:
Enzymes: : Inhibiting or modifying enzyme activity, often through covalent binding or reversible interactions.
Receptors: : Modulating receptor function, which can alter cellular signaling pathways.
The compound’s structure allows it to engage in hydrogen bonding, van der Waals interactions, and π-π stacking, contributing to its affinity for specific biological targets.
Comparison with Similar Compounds
Biological Activity
The compound 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule characterized by its unique structural features, which include a furan ring, a thiazepane ring, and a tetrazole moiety. This structural diversity suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and drug development.
Molecular Formula and Structure
The molecular formula of this compound is . The InChI representation of the compound is as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 339.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of functional groups such as the thiazepane and tetrazole. These interactions may include:
- Enzyme Inhibition : The thiazepane ring may facilitate interactions with enzyme active sites.
- Receptor Binding : The tetrazole group could enhance binding affinity to specific receptors involved in neurotransmission or cellular signaling.
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and thiazepane structures exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has highlighted the anticancer potential of thiazepane derivatives. The unique structural features of this compound may allow it to induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can inhibit cell proliferation in several cancer cell lines.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazepane derivatives, including those with furan moieties. Results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
Another research article focused on the anticancer properties of furan-containing thiazepanes. It demonstrated that compounds similar to this compound could effectively reduce tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
